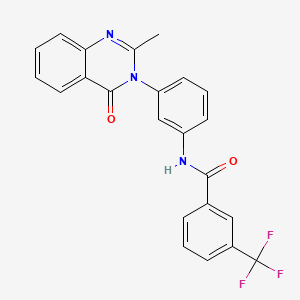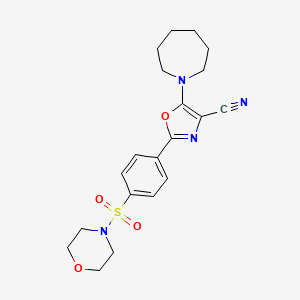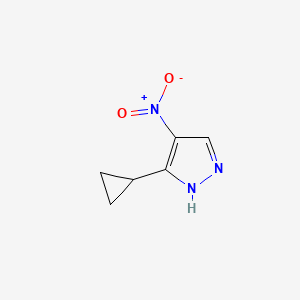![molecular formula C20H12Cl2F3N3O3S B2508306 1-{4-[5-(2,4-diclorofenil)-2-furil]-1,3-tiazol-2-il}-5-(trifluorometil)-1H-pirazol-4-carboxilato de etilo CAS No. 956502-04-8](/img/structure/B2508306.png)
1-{4-[5-(2,4-diclorofenil)-2-furil]-1,3-tiazol-2-il}-5-(trifluorometil)-1H-pirazol-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific structure of the compound suggests potential for activity in these areas, although the exact uses are not detailed in the provided papers.
Synthesis Analysis
The synthesis of related ethyl 1H-pyrazole-4-carboxylates has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method involved the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride . Additionally, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield N-acetylated derivatives . These methods highlight the versatility and regioselectivity in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . Similarly, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are useful in further synthetic applications. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could be cyclized into different condensed pyrazoles . Additionally, the reaction of acetophenone hydrazones with a Vilsmeier–Haack complex led to the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further modification .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like trifluoromethyl groups can affect the compound's reactivity and physical properties. The crystal structure analysis often reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's stability and solubility . Additionally, the use of different synthetic routes and conditions can lead to the formation of various acetylated products, as seen in the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate .
Aplicaciones Científicas De Investigación
Efectos quimiopreventivos y quimioterapéuticos contra el cáncer
El anillo de 1,2,4-triazol sustituido con mercapto del compuesto juega un papel crucial en los efectos quimiopreventivos y quimioterapéuticos contra el cáncer. La literatura destaca su potencial como una parte activa en el tratamiento del cáncer . Se necesitan más investigaciones para explorar sus mecanismos específicos de acción y sus posibles aplicaciones clínicas.
Propiedades antivirales
Análogo de Taribavirina: El compuesto comparte similitudes estructurales con la taribavirina (viramidina), un fármaco antiviral que actualmente se encuentra en ensayos clínicos de fase III en humanos. La taribavirina exhibe actividad contra virus de ADN y ARN, incluida la infección por virus respiratorio sincitial grave (RSV), la infección por hepatitis C, el virus del Nilo Occidental y la fiebre del dengue . Aunque aún no se ha aprobado para uso farmacéutico, su potencial antiviral justifica la investigación.
Actividad anti-VIH: Se han estudiado compuestos similares al 1-{4-[5-(2,4-diclorofenil)-2-furil]-1,3-tiazol-2-il}-5-(trifluorometil)-1H-pirazol-4-carboxilato de etilo por su actividad anti-VIH. Por ejemplo, los compuestos IIIa-d han mostrado ser prometedores como tratamientos para el VIH-1 . Estos hallazgos resaltan la relevancia del compuesto en la investigación antiviral.
Otras aplicaciones biológicas
Si bien las aplicaciones anteriores están bien documentadas, investigaciones adicionales sugieren que este compuesto puede tener implicaciones biológicas más amplias. Investigar sus interacciones con las vías celulares, los objetivos enzimáticos y otros sistemas biológicos podría revelar nuevas vías terapéuticas.
En resumen, el this compound es prometedor en la terapia contra el cáncer, el desarrollo de fármacos antivirales y, potencialmente, en otras áreas. Los investigadores deberían explorar sus aplicaciones multifacéticas para desbloquear todo su potencial . 🌟
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common motif in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Propiedades
IUPAC Name |
ethyl 1-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O3S/c1-2-30-18(29)12-8-26-28(17(12)20(23,24)25)19-27-14(9-32-19)16-6-5-15(31-16)11-4-3-10(21)7-13(11)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJJLOYPHQUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)
![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)


![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)



